molecular formula C15H17Cl2NO B4177877 (2-chlorobenzyl)(3-methoxybenzyl)amine hydrochloride

(2-chlorobenzyl)(3-methoxybenzyl)amine hydrochloride

Cat. No. B4177877
M. Wt: 298.2 g/mol
InChI Key: KYBVZTCTSIAEKA-UHFFFAOYSA-N
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Description

(2-chlorobenzyl)(3-methoxybenzyl)amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is a useful molecule that has a wide range of applications in various fields of research.

Mechanism of Action

The mechanism of action of (2-chlorobenzyl)(3-methoxybenzyl)amine hydrochloride is not fully understood. However, it is believed to act as a ligand for certain receptors, which results in the activation or inhibition of various biochemical pathways. It has been shown to have an affinity for the serotonin transporter, which suggests that it may have potential applications in the treatment of depression and anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the uptake of serotonin, which suggests that it may have potential applications in the treatment of depression and anxiety disorders. It has also been shown to have antiproliferative effects, which suggest that it may have potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

(2-chlorobenzyl)(3-methoxybenzyl)amine hydrochloride has several advantages for lab experiments. It is a relatively easy molecule to synthesize, and it has a wide range of applications in various fields of research. However, it also has some limitations. It is not a commercially available compound, which means that it must be synthesized in the lab. This can be time-consuming and may require specialized equipment.

Future Directions

There are several future directions for the research on (2-chlorobenzyl)(3-methoxybenzyl)amine hydrochloride. One potential area of research is the development of new compounds based on this molecule, which may have potential therapeutic applications. Another area of research is the development of new methods for synthesizing this molecule, which may improve the yield and purity of the product. Finally, the mechanism of action of this molecule is not fully understood, and further research is needed to elucidate its biological effects.

Scientific Research Applications

(2-chlorobenzyl)(3-methoxybenzyl)amine hydrochloride has been extensively used in scientific research. It is a useful molecule in the field of medicinal chemistry, where it has been used to synthesize various compounds with potential therapeutic applications. It has also been used in the synthesis of fluorescent dyes, which have applications in bioimaging and biosensing.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3-methoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO.ClH/c1-18-14-7-4-5-12(9-14)10-17-11-13-6-2-3-8-15(13)16;/h2-9,17H,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBVZTCTSIAEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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